molecular formula C13H18N2O2 B2607607 1-(3-Nitrobenzyl)azepane CAS No. 414880-13-0

1-(3-Nitrobenzyl)azepane

Cat. No.: B2607607
CAS No.: 414880-13-0
M. Wt: 234.299
InChI Key: UZUKQVQCBQYHIT-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)azepane is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . As a nitrogen-containing heterocycle, its structure features an azepane ring linked to a 3-nitrobenzyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Researchers utilize this and related structures in the exploration of novel compounds, including the development of benzodiazepine derivatives and other pharmacologically active molecules . Benzodiazepines and their analogs are a significant area of study due to their interactions with the central nervous system, particularly as positive allosteric modulators of GABA_A receptors, which can confer properties such as anxiolytic, sedative, and anticonvulsant effects . The presence of the nitro group on the benzyl moiety offers a reactive site for further chemical modifications, such as reduction to an amino group, enabling the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-7-5-6-12(10-13)11-14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUKQVQCBQYHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198861
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Synthetic Methodologies for 1 3 Nitrobenzyl Azepane

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 1-(3-Nitrobenzyl)azepane is contingent upon the efficient preparation of its two primary building blocks: the azepane ring and a suitable 3-nitrobenzyl electrophile. This section explores the common and advanced strategies for synthesizing these key intermediates.

Synthesis of Key Azepane Intermediates

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a core component of the target molecule. Its synthesis has been a subject of considerable research, leading to a variety of strategic approaches. researchgate.net These methods generally fall into categories such as ring-closing reactions, ring-expansion reactions, and multi-step sequences starting from acyclic precursors. researchgate.net

Common synthetic routes to the basic azepane ring include:

Beckmann Rearrangement: A classical method involving the acid-catalyzed rearrangement of cyclohexanone (B45756) oxime to yield ε-caprolactam, which can then be reduced to azepane.

Ring-Closing Metathesis (RCM): This powerful technique can form the seven-membered ring from a suitable diene precursor containing a nitrogen atom.

Intramolecular Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone can furnish the azepane ring. For instance, the reductive amination of ω-amino fatty acids has been achieved using iron complexes. researchgate.net

Dieckmann Condensation: Intramolecular condensation of a dicarboxylic acid ester can form a cyclic β-keto ester, which can be further converted to azepane.

More advanced and stereoselective methods have also been developed. Chemoenzymatic strategies, for example, have been employed to produce enantioenriched 2-aryl azepanes through asymmetric reductive amination. bohrium.com Another sophisticated approach involves the ring expansion of smaller rings, such as pyrrolidines or azetidines, via bicyclic azetidinium intermediates, which can be opened by various nucleophiles to yield substituted azepanes. researchgate.netresearchgate.net The direct functionalization of N-protected azepanes at the α-position using organolithium chemistry has also been explored, although it can be a low-yielding process. whiterose.ac.ukacs.org

Preparation of 3-Nitrobenzyl Halide Building Blocks

The second key precursor is an electrophilic 3-nitrobenzyl moiety, typically a 3-nitrobenzyl halide. These compounds serve as the alkylating agent in the final step. The high cost of commercial 3-nitrobenzyl halides can necessitate their synthesis in the laboratory for larger-scale preparations. tandfonline.com

Standard methods for preparing 3-nitrobenzyl halides include:

Halogenation of 3-Nitrotoluene (B166867): The most direct route involves the free-radical halogenation of 3-nitrotoluene at the benzylic position. For instance, bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. A similar procedure using bromine and heat has been detailed for the para-isomer. orgsyn.org

Conversion of 3-Nitrobenzyl Alcohol: 3-Nitrobenzyl alcohol, which can be synthesized from 3-nitrophenylboronic acid and formaldehyde (B43269) chemicalbook.com, is a versatile starting material. It can be converted to the corresponding halides using standard reagents:

3-Nitrobenzyl Chloride: Treatment with thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

3-Nitrobenzyl Bromide: Reaction with phosphorus tribromide (PBr₃) or concentrated hydrobromic acid. orgsyn.org

Nitration of Benzyl (B1604629) Halides: While possible, the direct nitration of benzyl bromide or chloride can lead to a mixture of ortho, meta, and para isomers, requiring careful purification. orgsyn.org

The choice of method depends on the availability of starting materials, desired scale, and required purity of the 3-nitrobenzyl halide.

N-Alkylation Approaches to this compound

The final stage in the synthesis is the formation of the C-N bond between the azepane nitrogen and the benzylic carbon of the 3-nitrobenzyl group. This is typically achieved through a nucleophilic substitution reaction.

Direct Alkylation Methods (e.g., Sₙ2)

The most straightforward approach to synthesizing this compound is the direct N-alkylation of azepane with a 3-nitrobenzyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the azepane nitrogen atom attacks the electrophilic benzylic carbon, displacing the halide leaving group.

Azepane + 3-Nitrobenzyl Halide → this compound + HX

The efficiency and yield of the Sₙ2 alkylation are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, base, and reaction temperature.

Solvents: Polar aprotic solvents are generally preferred for Sₙ2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity. Common choices include:

Acetonitrile (B52724) (CH₃CN)

N,N-Dimethylformamide (DMF)

Dimethyl sulfoxide (B87167) (DMSO)

Bases: A base is required to neutralize the hydrohalic acid (HX) produced during the reaction, preventing the protonation and deactivation of the azepane nucleophile. The choice of base can significantly impact the reaction rate and prevent side reactions.

Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common, mild bases. Cs₂CO₃ is often more effective due to the "cesium effect," which increases the solubility of the base and the nucleophilicity of the amine. researchgate.net

Stronger Bases: For less reactive systems, stronger bases like sodium hydride (NaH) can be used to fully deprotonate the azepane, forming a more potent azepanide nucleophile. However, this increases the risk of side reactions and requires anhydrous conditions. researchgate.net The use of excess base or strong bases can sometimes lead to undesired N,N-dialkylation products, though this is not possible with a secondary amine like azepane. researchgate.net

Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 40-80 °C) to increase the rate. Higher temperatures can promote side reactions, such as elimination or decomposition.

The following table summarizes typical conditions for N-alkylation reactions.

ParameterConditionRationale
Reactants Azepane, 3-Nitrobenzyl HalideNucleophile and electrophile for Sₙ2 reaction.
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvent stabilizes intermediates without solvating the nucleophile.
Base K₂CO₃, Cs₂CO₃, Et₃NNeutralizes the acid byproduct (HX), preventing protonation of the amine nucleophile. researchgate.net
Temperature 25-80 °CBalances reaction rate with the prevention of side reactions and decomposition.
Stoichiometry ~1:1 ratio of amine to halideUse of a slight excess of one reagent may be used to drive the reaction to completion.

The nature of the halide (the leaving group) on the 3-nitrobenzyl electrophile has a significant impact on the reaction rate. In an Sₙ2 reaction, a better leaving group is one that is a weaker base and more stable as an anion. The reactivity of the 3-nitrobenzyl halide is therefore expected to follow the trend:

I > Br > Cl > F

3-Nitrobenzyl Iodide: The iodide ion (I⁻) is the largest and most polarizable of the common halides, and it is the weakest base. This makes it an excellent leaving group, leading to the fastest reaction rates.

3-Nitrobenzyl Bromide: Bromide (Br⁻) is also a very good leaving group, and 3-nitrobenzyl bromide is a common and effective electrophile for this type of alkylation.

3-Nitrobenzyl Chloride: Chloride (Cl⁻) is a less effective leaving group than bromide or iodide, and reactions using 3-nitrobenzyl chloride may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst like sodium iodide for an in-situ Finkelstein reaction).

The choice of leaving group is often a balance between reactivity and the cost or availability of the starting halide. While tosylates (OTs) are not halides, they are excellent leaving groups, often comparable to or better than iodide, and 3-nitrobenzyl tosylate would also be a highly effective electrophile. whiterose.ac.uk

The following table illustrates the expected relative reactivity based on the leaving group.

Leaving Group (X) in 3-Nitrobenzyl-XRelative ReactivityStability of Leaving Anion (X⁻)
IHighestMost Stable
BrHighStable
ClModerateLess Stable
FLowestLeast Stable

Reductive Amination Strategies for Azepane Formation with Nitrobenzyl Precursors

Reductive amination is a cornerstone in the synthesis of N-substituted amines, including this compound. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. In the context of this compound synthesis, this involves the reaction of azepane with 3-nitrobenzaldehyde.

A general approach involves the direct alkylation of azepane with an appropriate alkyl halide, a method that can sometimes be challenging to control. masterorganicchemistry.com A more refined and widely used alternative is reductive amination, which circumvents the issue of multiple alkylations by first forming an imine that is subsequently reduced. masterorganicchemistry.com This process offers a more controlled pathway to the desired mono-alkylated product.

Intramolecular reductive amination has also been successfully employed for the formation of azepanes and other N-heterocycles. researchgate.netnih.gov This strategy is particularly useful for constructing the azepane ring itself from a linear precursor containing both an amine and a carbonyl group.

Scope and Limitations of Reductive Agents

The choice of reducing agent is critical in reductive amination, as it must selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Several reducing agents are commonly employed, each with its own scope and limitations.

Sodium cyanoborohydride (NaBH3CN) is a classic choice for reductive amination because it is mild enough to not reduce the aldehyde or ketone starting material but is effective at reducing the protonated imine. masterorganicchemistry.com Its selectivity makes it a highly reliable reagent for this transformation. masterorganicchemistry.com However, concerns over cyanide toxicity in the waste stream have led to the exploration of alternatives. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) has emerged as a popular and safer alternative to NaBH3CN. masterorganicchemistry.com It is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.

Other reducing agents such as sodium borohydride (B1222165) (NaBH4) can also be used, although its reactivity is less selective, and it can potentially reduce the starting carbonyl compound. masterorganicchemistry.com The development of iron-catalyzed reductive amination using hydrosilylation offers a more sustainable approach, with a variety of pyrrolidines, piperidines, and azepanes being synthesized in moderate to excellent yields. researchgate.net

Table 1: Comparison of Common Reductive Agents for Reductive Amination

Reductive AgentKey AdvantagesKey Limitations
Sodium Cyanoborohydride (NaBH3CN) High selectivity for imines over carbonyls. masterorganicchemistry.comToxicity due to cyanide. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3) Safer alternative to NaBH3CN, mild and selective. masterorganicchemistry.comCan be less reactive for hindered substrates.
Sodium Borohydride (NaBH4) Readily available and inexpensive.Less selective, can reduce the starting carbonyl. masterorganicchemistry.com
Iron Complexes (e.g., Fe(CO)4(IMes)) Sustainable, good functional group tolerance. researchgate.netMay require specific ligands and conditions. researchgate.net

Multi-Component Reaction Sequences for this compound Formation

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. rug.nltcichemicals.comnih.gov This strategy is characterized by high atom economy and procedural simplicity, making it an attractive alternative to traditional stepwise syntheses. rsc.org

Exploration of One-Pot Synthesis Protocols

One-pot syntheses are a hallmark of MCRs, where all reactants are mixed together in a single reaction vessel to generate the final product. nih.gov This approach avoids the need for isolation and purification of intermediates, saving time and resources. For the synthesis of azepane derivatives, one-pot procedures have been developed that combine several reaction steps. For instance, a one-pot hydroaminoalkylation followed by a palladium-catalyzed amination has been used to synthesize tetrahydrobenzo[b]azepines. researchgate.net

The development of iridium-catalyzed one-pot reductive amination of carbonyl compounds with nitro compounds provides a direct route to N-substituted amines. nih.gov In this protocol, the nitro group is first reduced in situ, followed by reductive amination with a carbonyl compound. nih.gov This methodology could be directly applicable to the synthesis of this compound by reacting a suitable precursor with azepane.

Furthermore, a one-pot photoenzymatic synthesis has been reported for producing N-Boc-4-amino/hydroxy-azepane, demonstrating the power of combining different catalytic methods in a single pot. acs.org

Tandem Reaction Architectures

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. beilstein-journals.org These reactions are highly efficient for building complex molecular architectures.

The synthesis of functionalized azepine derivatives has been achieved through a catalytic tandem formal [4+3] cycloaddition/decarboxylation/isomerization of methyl coumalate with imine esters. acs.org Another example is the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines to produce novel azepine derivatives. mdpi.com This reaction proceeds through an intermolecular amine addition to the alkyne followed by an intramolecular cyclization. mdpi.com

Catalytic Methodologies in this compound Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized the formation of carbon-heteroatom bonds, including the C-N bond in this compound. These methods often offer high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and has become a go-to method for the synthesis of arylamines. wikipedia.org The synthesis of dibenzo[b,f]azepine derivatives has been accomplished through double Buchwald-Hartwig amination. nih.gov This methodology could be adapted for the synthesis of this compound by coupling 3-nitrobenzyl halide with azepane. The choice of palladium precursor and ligand is crucial for the success of the reaction, with various generations of catalysts developed to handle different substrates and reaction conditions. wikipedia.orgresearchgate.netrsc.org

Suzuki-Miyaura Coupling: While the Suzuki-Miyaura coupling is primarily known for C-C bond formation, it can be employed in strategies to synthesize N-substituted heterocycles. researchgate.netpreprints.org For instance, a Suzuki coupling could be used to introduce the nitrobenzyl group onto a pre-functionalized azepane ring. A domino reaction combining a Suzuki coupling with a subsequent Buchwald-Hartwig amination has been reported for the synthesis of N-aryl and N-alkyldihydropyridobenzazepines, showcasing the versatility of combining these catalytic methods. nih.gov

Table 2: Overview of Catalytic Methodologies

Catalytic ReactionCatalyst System (Example)ReactantsBond Formed
Buchwald-Hartwig Amination Pd(OAc)2 / Xantphos rsc.org3-Nitrobenzyl halide + AzepaneAryl-Nitrogen
Suzuki-Miyaura Coupling Pd(PPh3)4 researchgate.netBorylated Azepane + 3-Nitrobenzyl halideAryl-Carbon (indirectly leading to N-substitution)
Domino Suzuki/Buchwald-Hartwig Pd/Rh catalysts nih.govAryl halide, boronic acid, amineAryl-Carbon and Aryl-Nitrogen

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, offering a metal-free alternative for the synthesis of heterocyclic compounds like azepanes. These methods often provide high levels of stereocontrol.

One innovative organocatalytic strategy for synthesizing the azepane core involves a temporary-bridge approach. rsc.org This method utilizes an enantioselective organocatalyzed domino reaction to create azepane moieties. rsc.org The process involves the annulation of α-ketoamides, which act as 1,4-bis-nucleophiles, with 1,3-bis-electrophilic enals. rsc.org This reaction constructs three new chemical bonds (C-C, C-N, and C-O) and can create up to four stereogenic centers with high stereoselectivity. rsc.org The resulting oxygen-bridged azepanes can then be transformed into various functionalized azepane derivatives, such as azepanones or azepanols. rsc.org Subsequent standard N-alkylation with 3-nitrobenzyl bromide could then yield the target compound, this compound.

Table 1: Key Features of the Organocatalytic Temporary-Bridge Strategy for Azepane Synthesis

Feature Description
Reaction Type Enantioselective organocatalyzed domino reaction
Reactants α-Ketoamides and 1,3-bis-electrophilic enals
Key Outcome Formation of oxygen-bridged azepanes
Stereocontrol High, creating up to four stereocenters

| Versatility | Products can be converted to azepanones, azepanols, etc. |

This strategy represents a significant advancement in the organocatalytic synthesis of seven-membered nitrogen-containing rings in an optically active form. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods is crucial for accessing enantiomerically pure pharmaceutical compounds. For a chiral derivative of this compound, the stereochemistry can be introduced either at the azepane ring carbons or, if applicable, at the benzylic carbon.

Chiral Auxiliaries: Chiral auxiliaries are a well-established method for inducing stereoselectivity. thieme-connect.com In the context of azepane synthesis, enantiopure aryl-sulfinamides have been used as effective chiral auxiliaries for the asymmetric synthesis of N-heterocycles. researchgate.net For instance, N-sulfinylimines derived from these auxiliaries can undergo diastereoselective additions, followed by cyclization to yield chiral pyrrolidines and piperidines, a strategy that can be extended to azepanes. researchgate.net Another approach involves the use of chiral auxiliaries like Oppolzer's camphorsultam in the synthesis of 2-azabicyclo[2.2.1]heptanes, which can then undergo stereoselective ring expansion to form chiral bridged azepanes. pwr.edu.pl After the formation of the chiral azepane ring, the auxiliary can be removed and the nitrogen can be alkylated to install the 3-nitrobenzyl group.

Ligand-Controlled Methods: The outcome of metal-catalyzed reactions can often be directed by the choice of ligand, allowing for chemo- or regioselective control. A notable example is the nickel-catalyzed arylative/endo-cyclization of 1,6-enynes. nih.gov By simply switching the ligand, this method can divergently produce either chiral piperidines or azepanes from the same starting material with excellent diastereoselectivity. nih.gov For example, a 1,10-phenanthroline (B135089) ligand can favor the formation of seven-membered rings. nih.gov Another powerful strategy involves a silver-catalyzed nitrene transfer, where the choice of ligand dictates whether the reaction proceeds via arene dearomatization to form an azepine derivative or through benzylic C(sp³)–H amination. thieme-connect.com Specifically, bulky BOX-derived ligands favor the formation of the azepine ring system. thieme-connect.com Such ligand-controlled strategies offer a sophisticated level of control in the synthesis of complex heterocycles. nih.govthieme-connect.com

Asymmetric catalysis provides a more atom-economical approach to chiral molecules. Gold catalysts, in particular, have shown remarkable utility in synthesizing azepine and azepane derivatives.

A gold(I)-catalyzed intramolecular [4+3]-annulation of allene-dienes has been developed for the synthesis of azepine scaffolds. While this specific example leads to azepines, gold-catalyzed reactions are known for their versatility. For instance, a two-step [5+2] annulation involving gold catalysis has been developed for the efficient synthesis of azepan-4-ones with high regioselectivity and diastereoselectivity. nih.govrsc.org This process begins with the oxidation of an N-alkynyl amine to its N-oxide, which then undergoes a gold-catalyzed cyclization involving a formal 1,7-C(sp³)–H insertion. nih.govrsc.org

Another relevant gold-catalyzed method is the intermolecular [4+3]-annulation between propargyl esters and unsaturated imines, which provides access to functionalized azepines. nih.gov The reaction proceeds through a gold-stabilized cationic intermediate. While this method was developed for azepines, modifications to the substrates or catalytic system could potentially be adapted for azepane synthesis. The resulting chiral azepane could then be N-benzylated.

Table 2: Examples of Advanced Catalytic Methods for Azepane/Azepine Synthesis

Method Catalyst System Product Type Key Features
Ligand-Controlled Cyclization Nickel / 1,10-phenanthroline Azepanes Switchable regioselectivity, endo-cyclization nih.gov
Ligand-Controlled Nitrene Transfer Silver / BOX Ligands Azepines Chemoselective, favors ring formation over C-H amination thieme-connect.com
[5+2] Annulation Ph₃PAuNTf₂ Azepan-4-ones High diastereoselectivity, involves 1,7-C-H insertion nih.govrsc.org

These advanced catalytic methodologies highlight the modern approaches available for constructing the azepane framework. The application of these methods, followed by a standard N-alkylation step with a 3-nitrobenzyl halide, represents a viable pathway to the target compound, this compound, and its chiral derivatives.

Mechanistic Investigations of Chemical Transformations Involving 1 3 Nitrobenzyl Azepane

Reactivity of the Nitrobenzyl Moiety in 1-(3-Nitrobenzyl)azepane

The chemical behavior of this compound is largely dictated by the nitrobenzyl moiety. The nitro group, being a potent electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the benzylic position. This section explores the mechanistic underpinnings of several key transformations involving this compound.

The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds, providing access to a variety of valuable nitrogen-containing functional groups. wikipedia.org The specific product obtained from the reduction of this compound depends heavily on the chosen reagents and reaction conditions.

Catalytic hydrogenation is a widely employed, environmentally benign method for the reduction of nitroarenes to their corresponding anilines. frontiersin.org The process typically involves the use of a heterogeneous metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. youtube.comlibretexts.org The reaction proceeds through the adsorption of both the nitroaromatic compound and hydrogen onto the catalyst surface. libretexts.orgrsc.org

The mechanism of nitroarene hydrogenation is complex and can proceed through two primary pathways: the direct pathway and the condensation pathway.

Direct Pathway: This route involves the stepwise reduction of the nitro group without the formation of dimeric intermediates. The nitro group is sequentially reduced to nitroso, then to hydroxylamino, and finally to the amino group.

Condensation Pathway: This pathway involves the reaction between intermediates formed during the reduction. For instance, the condensation of a nitroso intermediate with a hydroxylamino intermediate can lead to the formation of an azoxy compound, which can be further reduced to azo and hydrazo compounds before finally yielding the amine.

The selectivity of the hydrogenation process is a critical aspect, particularly when other reducible functional groups are present in the molecule. frontiersin.org The choice of catalyst and support can significantly influence the reaction outcome. For instance, platinum-based catalysts modified with iron hydroxides (Fe(OH)x/Pt) have demonstrated high chemoselectivity for the nitro group reduction, leaving other functional groups on the aromatic ring intact. researchgate.net Similarly, the introduction of vanadium species can prevent the accumulation of hydroxylamine (B1172632) intermediates, thereby promoting the formation of the final amine product. ccspublishing.org.cn The selectivity is governed by the modulation of the catalyst's active sites, which affects the adsorption energy and conformation of reactants and intermediates. ccspublishing.org.cn

Catalyst SystemPrimary Product from NitroareneKey Mechanistic Feature/Selectivity Note
H₂, Pd/CAmine (e.g., 1-(3-Aminobenzyl)azepane)Standard, highly efficient catalyst for complete reduction to the amine. youtube.com
H₂, PtO₂AmineAdam's catalyst; effective for complete hydrogenation.
H₂, Raney NiAmineCost-effective alternative, though may require higher pressures/temperatures.
H₂, Fe(OH)x/PtAmineHigh chemoselectivity due to FeIII-OH-Pt interfaces that favor nitro group adsorption. researchgate.net
H₂, Pd/C with Vanadium AdditivesAmineVanadium species facilitate the rapid conversion of hydroxylamine intermediates to the amine, preventing side reactions. ccspublishing.org.cn

By carefully selecting the reducing agent and controlling the reaction conditions, the nitro group of this compound can be selectively converted into different functionalities.

Amino Derivatives: The full reduction to the corresponding amine, 1-(3-aminobenzyl)azepane, is the most common transformation. This can be achieved with high chemoselectivity using various reagents beyond catalytic hydrogenation. google.com Dissolving metal reductions, such as tin or iron in the presence of hydrochloric acid (HCl), are classic methods for this conversion. youtube.com Another highly chemoselective reagent is stannous chloride (tin(II) chloride), which is known to specifically reduce nitro groups without affecting other potentially reducible functionalities. youtube.com

Hydroxylamino Derivatives: The reduction can be halted at the hydroxylamine stage, yielding 1-(3-hydroxylaminobenzyl)azepane. This partial reduction requires milder conditions. A common method involves the use of zinc dust in the presence of an ammonium (B1175870) chloride solution. wikipedia.org This reagent system is generally effective for converting nitroarenes to N-arylhydroxylamines.

Azoxy Derivatives: The formation of the dimeric azoxy compound, 3,3'-(azoxybis(3,1-phenylene))bis(1-(azepan-1-yl)methyl)azepane, involves a reductive coupling of two molecules of the parent nitro compound. Such transformations can be achieved using various reagents. semanticscholar.orggoogle.com For instance, reduction of nitrobenzyl alcohols with glucose in a basic water-ethanol medium has been shown to produce azoxybenzenes in good yields. semanticscholar.org The proposed mechanism for azoxy formation often involves the condensation of nitroso and hydroxylamine intermediates, which are formed in situ during the reduction process. nih.gov

Target DerivativeReagent/ConditionResulting Functional Group
AminoFe / HCl or Sn / HCl-NH₂
AminoSnCl₂ / HCl-NH₂
HydroxylaminoZn / NH₄Cl, H₂O-NHOH
AzoxyGlucose / NaOH, EtOH/H₂O-N=N(O)-

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups can render the ring electron-deficient and susceptible to nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SₙAr). wikipedia.orgchemistrysteps.com

The SₙAr mechanism requires two main conditions: the presence of a good leaving group (typically a halide) on the aromatic ring and strong activation of the ring by electron-withdrawing groups. chemistrysteps.comlibretexts.org The nitro group is a powerful activating group for SₙAr reactions. wikipedia.org It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. libretexts.orgassets-servd.host

This activation is achieved by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgchemistrysteps.com The stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. libretexts.org

In the case of this compound, the nitro group is in the meta position relative to the benzylic substituent. If a leaving group were present on the ring (e.g., in a hypothetical 1-(5-chloro-3-nitrobenzyl)azepane), the meta-nitro group would provide some activation through its inductive effect. However, it cannot stabilize the Meisenheimer complex via resonance. libretexts.org Consequently, the activating effect is significantly weaker compared to an ortho or para isomer, and SₙAr reactions are much less favorable at positions meta to a nitro group.

Position of -NO₂ Relative to Leaving GroupActivating Effect on SₙArReason for Effect
orthoStrong ActivationStabilization of Meisenheimer complex through both resonance and inductive effects. libretexts.org
paraStrong ActivationStabilization of Meisenheimer complex through both resonance and inductive effects. libretexts.org
metaWeak ActivationStabilization of Meisenheimer complex through inductive effect only; no resonance stabilization is possible. libretexts.org

The nitrobenzyl system can participate in radical reactions, typically initiated by one-electron reduction or photolysis. The nitro group can effectively stabilize an adjacent radical, influencing the compound's reactivity under specific conditions. quora.com

Upon a one-electron reduction, nitroaromatic compounds form radical anions. acs.org In the case of nitrobenzyl compounds, this can lead to the formation of a nitrobenzyl radical. nih.gov The 3-nitrobenzyl radical is a distinct chemical species with specific properties. The nitro group, being electron-withdrawing, imparts stability to the radical. quora.com Data from the NIST Chemistry WebBook provides insights into the energetics of the 3-nitrobenzyl radical. nist.govchemeo.com For example, its electron affinity (EA) and ionization energy (IE) quantify its ability to accept an electron and the energy required to remove an electron, respectively. These parameters are crucial for understanding its behavior in radical chain reactions or electron transfer processes.

The formation of such radical intermediates is a key step in certain bioreductive activation mechanisms, where reduction of a nitrobenzyl compound is required to generate a reactive species capable of alkylation. nih.gov

PropertyValueSignificance
FormulaC₇H₆NO₂Chemical formula of the 3-nitrobenzyl radical. nist.gov
Molecular Weight136.13 g/molMolar mass of the radical species. chemeo.com
Ionization Energy (IE)8.60 ± 0.10 eVEnergy required to remove an electron from the radical. chemeo.com
Electron Affinity (EA)1.59 ± 0.16 eVEnergy released when an electron is added to the radical. chemeo.com

Nucleophilic Aromatic Substitution (SₙAr) on the Nitrobenzyl Ring

Transformations of the Azepane Ring System

The seven-membered azepane ring is a saturated, relatively strain-free heterocycle. Its transformations typically require activation, often involving the nitrogen atom, to facilitate either ring-opening or rearrangement reactions.

Cleavage of the azepane ring in this compound can be accomplished through elimination reactions that proceed via a quaternary ammonium salt intermediate.

The Hofmann Elimination is a classic method for the ring-opening of cyclic amines. organicchemistrytutor.com The process involves two key steps:

Exhaustive Methylation : The amine is treated with an excess of methyl iodide to form the N,N-dimethylazepanium iodide salt. In the case of this compound, this step would first form the 1-methyl-1-(3-nitrobenzyl)azepanium iodide salt. To proceed, the benzyl (B1604629) group would need to be replaced by a methyl group prior to the reaction. Assuming a simple N-alkylazepane for illustrative purposes, exhaustive methylation yields the N,N-dimethylazepanium salt.

Elimination : The iodide salt is treated with silver oxide (Ag₂O) and water to form the corresponding quaternary ammonium hydroxide (B78521). Upon heating, this intermediate undergoes an E2 elimination reaction where the hydroxide acts as a base, abstracting a β-hydrogen and cleaving the C-N bond to form an alkene. libretexts.orgchemistrysteps.com

This reaction famously follows the Hofmann rule , where the major product is the least substituted (least stable) alkene, a result attributed to the steric bulk of the trialkylamine leaving group. wikipedia.orgmasterorganicchemistry.com For a simple N-methylazepane, two rounds of Hofmann elimination would be required to fully remove the nitrogen from the carbon chain. libretexts.org The first elimination opens the ring to form an N,N-dimethylamino-alkene.

As mentioned previously (Section 3.2.3), the von Braun reaction with cyanogen (B1215507) bromide can also result in ring-opening if the bromide ion attacks one of the ring carbons of the cyanoammonium intermediate, yielding a γ-bromoalkyl cyanamide. researchgate.net

While azepanes are often synthesized via the ring expansion of smaller heterocycles like piperidines, the reverse process—ring contraction—or further expansion from a pre-formed azepane is less common and typically requires specific functional groups to be present on the ring. rsc.orgnih.gov

Ring Contraction : Methodologies for contracting a seven-membered ring to a six-membered one (azepane to piperidine) are not well-established for simple saturated systems. Such transformations generally rely on rearrangements that are facilitated by specific functional groups. For instance, a Favorskii rearrangement could induce ring contraction, but this would require an α-halo ketone functionality on the azepane ring. harvard.edu Similarly, a Wolff rearrangement of an α-diazo ketone derivative of azepane could yield a piperidine (B6355638) carboxylate derivative. nih.gov Photochemical or radical-based reactions have also been shown to induce ring contraction in certain N-heterocycles. illinois.edu These represent theoretical pathways rather than documented reactions for this compound itself.

Ring Expansion : The expansion of an azepane ring to an eight-membered azocane (B75157) ring is synthetically challenging. While methods exist for one-carbon insertion into rings, their application to azepanes is not widely reported. Conceptually, a reaction akin to the Tiffeneau–Demjanov rearrangement could be envisioned if a hydroxymethyl group were present adjacent to the nitrogen, but this is a speculative pathway. The synthesis of azepanes is more commonly achieved through the expansion of smaller, more readily available rings. nih.govresearchgate.net

Functionalization at Other Ring Positions (e.g., C-H activation)

There is no available research detailing attempts or successful functionalization of the azepane or benzyl rings of this compound through methods such as C-H activation.

Reaction Kinetics and Thermodynamics of this compound Transformations

No studies have been published that investigate the kinetics or thermodynamics of reactions involving this compound.

Determination of Rate Constants

There are no documented rate constants for any chemical transformation involving this compound.

Activation Energy Profiling

Activation energy profiles for reactions of this compound have not been determined or reported in the scientific literature.

Equilibrium Constant Measurements

There is no data available on the measurement of equilibrium constants for any reaction in which this compound is a reactant or product.

Sophisticated Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 1 3 Nitrobenzyl Azepane and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(3-Nitrobenzyl)azepane. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental for the complete assignment of all proton and carbon signals, confirming the identity and purity of the compound.

A hypothetical assignment for the core structure of this compound is presented below. Chemical shifts are influenced by the solvent and experimental conditions, but these values serve as a representative example.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃).
Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityIntegration
C1' (Benzylic CH₂)63.53.75s2H
C2, C7 (Azepane)56.02.65t4H
C3, C6 (Azepane)28.01.60m4H
C4, C5 (Azepane)27.51.55m4H
C1'' (Aromatic)141.0---
C2'' (Aromatic)122.08.15s1H
C3'' (Aromatic)148.5---
C4'' (Aromatic)129.58.10d1H
C5'' (Aromatic)135.07.50t1H
C6'' (Aromatic)123.07.65d1H

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. science.govprinceton.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups within the azepane ring (e.g., H2/H7 correlating with H3/H6, and H3/H6 with H4/H5), confirming the seven-membered ring structure. It would also show correlations between the coupled aromatic protons (H4'' with H5'', and H5'' with H6'').

Table 2: Expected Key COSY Correlations for this compound.
Correlating Protons
H2/H7 ↔ H3/H6
H3/H6 ↔ H4/H5
H4'' ↔ H5''
H5'' ↔ H6''

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). princeton.eduyoutube.com It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~2.65 ppm would correlate with the carbon signal at ~56.0 ppm, assigning them to the C2/C7 positions of the azepane ring.

Table 3: Expected Key HSQC Correlations for this compound.
Proton (¹H)Correlated Carbon (¹³C)
3.75 (H1')63.5 (C1')
2.65 (H2/H7)56.0 (C2/C7)
1.60 (H3/H6)28.0 (C3/C6)
1.55 (H4/H5)27.5 (C4/C5)
8.15 (H2'')122.0 (C2'')
8.10 (H4'')129.5 (C4'')
7.50 (H5'')135.0 (C5'')
7.65 (H6'')123.0 (C6'')

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. princeton.eduresearchgate.net This is critical for connecting different fragments of the molecule. The key correlation would be from the benzylic protons (H1') to the azepane carbons (C2/C7) and to the aromatic carbons (C1'', C2'', C6''), unequivocally linking the nitrobenzyl group to the azepane ring.

Table 4: Expected Key HMBC Correlations for this compound.
Proton (¹H)Correlated Carbons (¹³C)
3.75 (H1')56.0 (C2/C7), 141.0 (C1''), 122.0 (C2''), 123.0 (C6'')
2.65 (H2/H7)63.5 (C1'), 28.0 (C3/C6)
8.15 (H2'')141.0 (C1''), 148.5 (C3''), 129.5 (C4'')

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, regardless of bonding. researchgate.netnih.gov It is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the benzylic protons (H1') and the protons on the azepane ring at C2 and C7, providing insight into the preferred orientation of the nitrobenzyl substituent relative to the azepane ring.

For pharmaceutical development, understanding the solid-state properties of a compound is essential. Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing crystalline and amorphous forms, as it is sensitive to the local environment of each nucleus. mdpi.combruker.com

Different polymorphs or aggregate structures of this compound would exhibit distinct ssNMR spectra, particularly in the ¹³C domain. Variations in crystal packing and intermolecular interactions (such as hydrogen bonding or π-stacking) lead to changes in the chemical shifts and line widths of the carbon signals. ssNMR can therefore identify and quantify different solid forms within a sample, information that is crucial for controlling the physical properties of the material. bruker.com

The seven-membered azepane ring is conformationally flexible, capable of existing in various chair and boat forms that can interconvert. mq.edu.aursc.org Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study these conformational exchange processes.

At low temperatures, the rate of ring inversion slows down, and separate signals for axial and equatorial protons may become visible. As the temperature increases, the rate of interconversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing quantitative data on the conformational stability of the azepane ring in this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for molecular formula determination. chemrxiv.org It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), allowing for the calculation of a unique elemental composition. For this compound (C₁₃H₁₈N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ is 235.1441, distinguishing it from other ions with the same nominal mass.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods ideal for analyzing polar and thermally labile molecules like this compound. rsc.org ESI is particularly well-suited, as the basic nitrogen atom of the azepane ring can be readily protonated in solution to form the [M+H]⁺ ion, which is then transferred into the gas phase for mass analysis. youtube.com These techniques minimize fragmentation in the ion source, ensuring that the molecular ion is the most prominent peak in the spectrum, which is essential for accurate mass determination. The use of certain additives, such as m-nitrobenzyl alcohol, has been shown to enhance the ionization efficiency of some molecules in ESI-MS. nih.govrsc.org

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity.

The primary fragmentation pathway for protonated this compound is expected to be the cleavage of the benzylic C-N bond, which is the weakest bond in the structure. This would lead to two major fragment ions: the tropylium-like nitrobenzyl cation and the protonated azepane ring. Further fragmentation of these ions provides additional structural confirmation. nih.govresearchgate.netnih.gov

Table 5: Proposed Key Fragment Ions in the MS/MS Spectrum of Protonated this compound [C₁₃H₁₉N₂O₂]⁺.
m/z (Calculated)FormulaProposed Structure/Origin
235.1441[C₁₃H₁₉N₂O₂]⁺Protonated Molecular Ion [M+H]⁺
136.0502[C₇H₆NO₂]⁺3-Nitrobenzyl cation (from benzylic C-N cleavage)
100.1121[C₆H₁₄N]⁺Protonated azepane (from benzylic C-N cleavage)
91.0542[C₇H₇]⁺Tropylium ion (loss of NO₂ from [C₇H₆NO₂]⁺)
71.0702[C₄H₉N]⁺Loss of ethylene (B1197577) from [C₆H₁₄N]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. wikipedia.org While IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. wikipedia.orglibretexts.org For this compound, these methods are crucial for confirming the presence of the key nitro and azepane functionalities.

The vibrational spectrum of this compound is expected to be dominated by the characteristic bands of its three primary components: the nitro group, the substituted benzene (B151609) ring, and the saturated azepane ring.

Nitro Group Vibrations: The nitro (NO₂) group is one of the most readily identifiable functional groups in IR and Raman spectroscopy. It exhibits two prominent stretching vibrations: a strong, asymmetric stretch typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch of slightly weaker intensity appearing between 1300–1370 cm⁻¹. semanticscholar.org These bands are fundamental for confirming the presence of the nitro functionality.

Azepane Moiety Vibrations: The saturated seven-membered azepane ring contributes characteristic aliphatic C-H stretching vibrations, which are expected to appear as strong absorptions in the 2850–2960 cm⁻¹ range. libretexts.org The C-N stretching vibration of the tertiary amine within the ring is typically weaker and can be found in the fingerprint region, usually between 1000 and 1250 cm⁻¹.

3-Substituted Benzyl (B1604629) Group Vibrations: The aromatic ring gives rise to several distinct signals. Aromatic C-H stretching vibrations are anticipated as weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org The C=C ring stretching vibrations produce a series of medium-intensity bands in the 1450–1600 cm⁻¹ region. libretexts.org Furthermore, the substitution pattern on the benzene ring can be determined by analyzing the C-H out-of-plane bending vibrations in the 650–900 cm⁻¹ range. For a 1,3-disubstituted (meta) pattern, strong bands are expected between 690–710 cm⁻¹ and 750–810 cm⁻¹, along with another potential band from 860-900 cm⁻¹.

The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Relative Intensity
Nitro (NO₂)Asymmetric Stretch1500 - 1560Strong
Nitro (NO₂)Symmetric Stretch1300 - 1370Medium
Aromatic RingC-H Stretch3030 - 3100Medium-Weak
Aromatic RingC=C Stretch1450 - 1600Medium (multiple bands)
Aromatic RingC-H Out-of-Plane Bend (meta)690 - 810Strong
Azepane/BenzylAliphatic C-H Stretch2850 - 2960Strong
AzepaneC-N Stretch1000 - 1250Weak-Medium

Modern spectroscopic techniques like Attenuated Total Reflectance (ATR) IR spectroscopy and Micro-Raman spectroscopy offer significant advantages for the analysis of compounds like this compound.

ATR-IR is a widely used sampling technique in FTIR that allows for the analysis of solid and liquid samples with minimal to no preparation. caltech.eduyoutube.com The sample is simply brought into contact with a high-refractive-index crystal (such as diamond or germanium), and an evanescent wave penetrates a few microns into the sample, generating an absorption spectrum. caltech.eduyoutube.com This method would be ideal for a rapid, qualitative analysis to confirm the identity and purity of a synthesized batch of this compound. nih.gov

Micro-Raman spectroscopy couples a Raman spectrometer with an optical microscope, enabling the acquisition of vibrational spectra from microscopic sample areas, often with a spatial resolution of 1 µm or less. horiba.comrsc.org This non-destructive technique would be highly valuable for analyzing individual crystals of this compound, detecting impurities, or studying its distribution within a complex matrix. horiba.comrjl-microanalytic.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for studying molecules containing chromophores—groups with π-electrons or non-bonding electrons that can undergo electronic transitions.

The UV-Vis spectrum of this compound is expected to be defined by the electronic transitions within the 3-nitrobenzyl chromophore. The azepane group, being a saturated amine, does not absorb significantly in the typical UV-Vis range (200-800 nm). The primary absorptions arise from the nitroaromatic system.

Two main types of electronic transitions are anticipated:

π-π* Transitions: These are typically high-energy, high-intensity absorptions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and nitro group. For nitroaromatic compounds, a strong absorption band corresponding to a π-π* transition is generally observed at shorter wavelengths, often around 250-270 nm. uni-muenchen.deresearchgate.net

n-π* Transitions: This transition involves the promotion of a non-bonding electron (from one of the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus result in weak, low-energy absorption bands at longer wavelengths. uni-muenchen.deresearchgate.net For nitroaromatic compounds, this transition is often observed as a weak shoulder or a broad band in the 300-360 nm range. uni-muenchen.dersc.org

The expected electronic transitions for the 3-nitrobenzyl chromophore are summarized in the table below.

Transition TypeOrbitals InvolvedExpected λₘₐₓ (nm)Molar Absorptivity (ε)
π → ππ (Aromatic System) → π (Aromatic System)~265 nmHigh (~10,000 M⁻¹cm⁻¹)
n → πn (Nitro Group) → π (Aromatic System)~350 nmLow (~100 M⁻¹cm⁻¹)

Data are estimated based on values reported for analogous nitroaromatic compounds. uni-muenchen.deresearchgate.netrsc.org

X-ray Crystallography for Definitive Solid-State Structural Determination

The process of determining a crystal structure via SCXRD involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of this compound, typically by slow evaporation from a suitable solvent or by vapor diffusion. The crystal should be of an appropriate size (typically 0.1-0.3 mm) and free of significant defects.

Data Collection: The selected crystal is mounted on a goniometer head on a diffractometer. jove.com It is then cooled (commonly to ~100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. mdpi.com As the crystal is rotated, a series of diffraction patterns, consisting of thousands of reflection spots, are collected by a detector. jove.com

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to determine the dimensions of the unit cell—the basic repeating block of the crystal lattice. The intensities are then used to solve the "phase problem" and generate an initial electron density map of the molecule. This map is used to build an initial molecular model. The model is then refined against the experimental data, a process that adjusts atomic positions, bond lengths, and angles until the calculated diffraction pattern matches the observed one as closely as possible. researchgate.net

A successful crystallographic analysis of this compound would provide invaluable structural details, including the precise conformation of the seven-membered azepane ring (which often adopts a twist-chair or chair conformation), the orientation of the 3-nitrobenzyl substituent relative to the azepane ring, and any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, C-H...π, N-O...π, π...π)

The supramolecular architecture of this compound in the solid state is dictated by a variety of non-covalent interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related nitrobenzyl and azepane-containing compounds allows for a detailed prediction of the intermolecular forces that govern its crystal packing. These interactions are crucial for understanding the compound's physical properties, such as melting point, solubility, and polymorphism.

The primary intermolecular interactions expected to be observed in the crystal lattice of this compound and its derivatives include conventional and unconventional hydrogen bonds, as well as π-involved interactions like C-H...π, N-O...π, and π...π stacking.

Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors (like N-H or O-H), the polarized C-H bonds of the azepane ring and the benzyl group can act as weak hydrogen bond donors. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Therefore, weak C-H...O hydrogen bonds are anticipated to play a significant role in the crystal packing, linking molecules into chains or more complex three-dimensional networks. nih.gov

N-O...π Interactions: A notable interaction in nitroaromatic compounds is the N-O...π interaction, where the electron-deficient nitro group interacts with the π-electron cloud of an adjacent aromatic ring. researchgate.net This interaction, also referred to as a π-hole interaction, involves the positive electrostatic potential on the nitrogen atom of the nitro group interacting with the negative electrostatic potential of the aromatic π-system. nih.gov This type of interaction has been shown to be structurally significant in many nitro aromatic compounds. nih.gov

π...π Stacking Interactions: The planar nitrobenzyl rings can engage in π...π stacking interactions, which are attractive, noncovalent interactions between aromatic rings. These interactions can be in a parallel-displaced or a T-shaped (edge-to-face) arrangement. nih.gov The presence of the electron-withdrawing nitro group can influence the nature of the π...π stacking, often favoring offset or parallel-displaced geometries to minimize electrostatic repulsion. nih.gov In some nitro-substituted chalcones, π-π stacking interactions have been identified as the most important contributors to the crystal packing. mdpi.com

To illustrate the nature of these interactions, the following table presents typical geometric parameters for intermolecular interactions observed in related nitrobenzyl compounds.

Interaction TypeDonor-Acceptor (D-A)Distance (D...A) (Å)Angle (D-H...A) (°)Reference Compound Example
C-H...OC-H (benzyl) ... O (nitro)3.2 - 3.5120 - 160Isomeric iodo-N-(nitrobenzyl)anilines nih.gov
C-H...πC-H (aliphatic) ... π (arene)3.4 - 3.8130 - 170Polymorphs of (+)-(6aS,11aS)-medicarpin mdpi.com
N-O...πN-O (nitro) ... π (arene)~3.4-Nitro-aromatic interactions in a molecular torsion balance researchgate.net
π...πCentroid...Centroid3.5 - 4.0-Isomeric iodo-N-(nitrobenzyl)anilines nih.gov

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes, while chiral chromatography is essential for the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust reversed-phase HPLC (RP-HPLC) method can be developed for the routine analysis and purity determination of this compound. The method development would involve a systematic optimization of chromatographic parameters to achieve adequate separation of the main compound from any potential impurities or degradation products.

Method Development:

Column: A C18 column is a suitable initial choice for the separation of moderately polar compounds like this compound.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. A gradient elution may be necessary to resolve all components effectively.

Detection: UV detection at a wavelength where the nitroaromatic chromophore exhibits maximum absorbance (typically around 250-280 nm) would provide good sensitivity.

Method Validation: Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the main peak from any impurities.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of a standard solution.

Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table outlines typical acceptance criteria for HPLC method validation parameters.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD for Repeatability)≤ 2.0%
Precision (% RSD for Intermediate Precision)≤ 2.0%
LODSignal-to-Noise ratio of 3:1
LOQSignal-to-Noise ratio of 10:1
Robustness% RSD of results should be within acceptable limits for varied parameters

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point that may allow for GC analysis, could potentially be analyzed directly. However, nitroaromatic compounds can sometimes exhibit thermal instability or poor chromatographic behavior. In such cases, derivatization to more volatile and stable analogues might be necessary.

EPA Method 8091 provides standardized gas chromatographic conditions for the detection of nitroaromatics. epa.gov A typical GC method for this compound would involve:

Injector: A split/splitless injector would be used, with the mode depending on the sample concentration.

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be suitable.

Carrier Gas: Helium or hydrogen would be used as the carrier gas.

Detector: A Flame Ionization Detector (FID) would provide good sensitivity for organic compounds. For higher selectivity and sensitivity towards the nitro group, a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) could be employed. For definitive identification, a Mass Spectrometer (MS) detector is invaluable, providing both retention time and mass spectral data for structural confirmation. nih.govresearchgate.net

The applicability of GC would need to be experimentally verified, paying close attention to potential on-column degradation of the analyte.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, the separation of its enantiomers is crucial, particularly in a pharmaceutical context where different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography is the most widely used technique for determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.us

The determination of enantiomeric excess is a measure of the purity of an enantiomer and is calculated as: % ee = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times. Common CSPs for the separation of amine derivatives include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs.

Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica (B1680970) support and are effective for compounds that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Macrocyclic antibiotic CSPs: These are particularly useful for the separation of chiral amines.

Method Development for Chiral Separation: The development of a chiral HPLC method would involve screening different CSPs and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers. The mobile phase composition, flow rate, and column temperature would be optimized to maximize resolution. Once a suitable separation is achieved, the method would be validated for parameters such as linearity, precision, and accuracy for the quantification of each enantiomer and the determination of enantiomeric excess.

Theoretical and Computational Studies on 1 3 Nitrobenzyl Azepane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular stability, which are key to understanding chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for molecules of this size.

Molecular Geometry Optimization: The first step in most computational studies is to find the molecule's lowest energy structure, or its optimized geometry. Using DFT methods, such as B3LYP with a 6-31G(d) basis set, the bond lengths, bond angles, and dihedral angles of 1-(3-Nitrobenzyl)azepane are adjusted until a stationary point on the potential energy surface is reached. The optimized structure reveals a non-planar azepane ring connected via a methylene (B1212753) bridge to the 3-nitrobenzyl group. The nitro group, being a strong electron-withdrawing group, influences the electronic properties of the aromatic ring.

Table 1: Representative Optimized Geometric Parameters for this compound calculated via DFT. (Note: These are typical values for the constituent fragments.)
ParameterAtoms InvolvedTypical Value
Bond LengthC-N (azepane ring)~1.47 Å
Bond LengthN-CH₂ (bridge)~1.46 Å
Bond LengthC-NO₂ (aromatic)~1.48 Å
Bond AngleC-N-C (azepane ring)~112°
Bond AngleO-N-O (nitro group)~124°

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich azepane ring nitrogen, while the LUMO is expected to be concentrated on the electron-deficient nitrobenzyl moiety. DFT calculations show that the LUMO of nitrobenzene (B124822) is -2.716 eV, which suggests a strong electrophilic character for the nitro-substituted ring in the title compound. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound based on DFT calculations of analogous structures.
OrbitalEnergy (eV)Primary Location
HOMO~ -6.30 eVAzepane Ring (Nitrogen lone pair)
LUMO~ -2.72 eV3-Nitrobenzyl Ring
ΔE (HOMO-LUMO Gap)~ 3.58 eV-

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using experimental data as parameters. oxfordreference.comwikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), form a hierarchy of increasing accuracy and computational cost. wikipedia.org While DFT is often sufficient for geometry and orbital analysis, high-accuracy energy calculations are used to obtain precise values for properties like total electronic energy, heats of formation, and reaction barriers. aip.orgrsc.org For a molecule like this compound, applying a high-level ab initio method could provide a benchmark energy value to validate results from more cost-effective methods like DFT. However, the computational expense increases rapidly with the size of the molecule and the basis set used. wikipedia.org

Natural Bond Orbital (NBO) analysis is a technique used to study the charge distribution and bonding interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which closely resembles the familiar Lewis structure. wikipedia.orgq-chem.com A key aspect of NBO analysis is the examination of donor-acceptor interactions, which represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, significant delocalization is expected. The lone pair on the azepane nitrogen atom (a donor) can interact with adjacent anti-bonding C-C and C-H orbitals (acceptors). More importantly, strong hyperconjugative interactions are anticipated within the nitrobenzyl group, where lone pairs on the oxygen atoms of the nitro group delocalize into the anti-bonding π* orbital of the aromatic ring, contributing to its electrophilic nature. researchgate.net

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N (Azepane)σ(C-C) (Azepane ring)~ 3-5Hyperconjugation
LP(2) O (Nitro)π(C-C) (Aromatic ring)~ 15-20Resonance/Delocalization
π(C-C) (Aromatic ring)π*(N-O) (Nitro group)~ 10-15Resonance/Delocalization

Conformational Analysis of the Azepane Ring using Computational Methods

The seven-membered azepane ring is highly flexible and can adopt multiple conformations. Computational methods are essential for identifying the most stable conformers and understanding the energy barriers between them. Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its hetero-analogs like azepane have several low-energy conformations, including chair, boat, twist-chair, and twist-boat forms. High-level electronic structure calculations have shown that for the parent azepane, the twist-chair conformation is the most stable, with the chair form often representing a transition state. nih.gov

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. uni-muenchen.deq-chem.com In a "relaxed" PES scan, a specific geometric parameter, typically a dihedral angle, is systematically varied in steps, while all other geometric parameters are allowed to optimize at each step. uni-muenchen.de Plotting the resulting energy against the dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states). For this compound, a PES scan could be performed by rotating one of the C-C bonds within the azepane ring to map the interconversion pathways between its various chair and boat forms. Another relevant scan would involve rotating the bond connecting the methylene bridge to the azepane nitrogen to understand the rotational preference of the entire 3-nitrobenzyl substituent.

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, an MD simulation generates a trajectory that describes the positions and velocities of all atoms in the system. This method provides insight into the dynamic behavior of this compound at a given temperature, revealing the flexibility of the molecule and the time scales of conformational changes. mdpi.com An MD simulation would show the azepane ring not as a static structure but as a dynamic entity, constantly transitioning between its various low-energy conformations, such as the twist-chair and twist-boat forms. nih.govnih.gov It would also illustrate the flexibility of the linker and the rotational freedom of the nitrobenzyl group, providing a comprehensive picture of the molecule's behavior in a simulated environment.

Prediction of Spectroscopic Parameters via Computational Modeling

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound, computational modeling can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, its vibrational frequencies for Infrared (IR) and Raman spectra, and its electronic transitions for UV-Vis absorption spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties. elixirpublishers.commdpi.com

Calculation of NMR Chemical Shifts and Coupling Constants

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry in structural elucidation. nih.gov By employing methods such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the isotropic magnetic shielding constants of the nuclei in this compound. These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). ruc.dk

The accuracy of these predictions depends on the chosen functional and basis set. nih.gov For molecules of this nature, hybrid functionals like B3LYP or M06-2X in conjunction with a basis set such as 6-311+G(2d,p) are commonly used to achieve a good balance between accuracy and computational cost. nih.govnih.gov The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further refine the predicted chemical shifts to better match experimental conditions. ruc.dk

Below are hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for its constituent fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Azepane H-2/H-7 2.65 56.5
Azepane H-3/H-6 1.60 27.8
Azepane H-4/H-5 1.55 26.5
Benzyl (B1604629) CH₂ 3.70 62.0
Aromatic H-2 8.25 122.0
Aromatic H-4 7.60 129.5
Aromatic H-5 7.50 121.5
Aromatic H-6 8.10 135.0
Aromatic C-1 - 141.0
Aromatic C-3 - 148.5

Note: These are illustrative values and actual computational results may vary based on the level of theory and solvent conditions used.

Similarly, spin-spin coupling constants (J-couplings) can be calculated, providing further structural information by revealing the connectivity and dihedral angles between atoms.

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational spectroscopy, including IR and Raman, probes the molecular vibrations of a compound. Computational methods can predict these vibrational frequencies and their corresponding intensities. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization, often using DFT with a suitable functional and basis set. elixirpublishers.com

The calculated harmonic frequencies often overestimate experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. nih.gov Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov

The predicted IR and Raman spectra for this compound would exhibit characteristic vibrational modes corresponding to its functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
NO₂ Asymmetric Stretch 1530 Strong Medium
NO₂ Symmetric Stretch 1350 Strong Strong
Aromatic C-H Stretch 3050-3100 Medium Strong
Aliphatic C-H Stretch (Azepane, Benzyl) 2850-2960 Strong Strong
Aromatic C=C Bending 1475-1600 Medium-Strong Medium-Strong
C-N Stretch (Azepane, Benzyl) 1180-1250 Medium Medium

Note: These are representative frequency ranges. Precise calculated values would be obtained from a frequency analysis following geometry optimization.

UV-Vis Absorption Maxima Prediction

The UV-Vis absorption spectrum of a molecule is determined by its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the excitation energies and oscillator strengths that correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. mdpi.comrsc.org

For this compound, the chromophore is primarily the 3-nitrobenzyl group. The nitro group attached to the benzene (B151609) ring is known to cause a bathochromic (red) shift in the absorption bands of the benzene ring. docbrown.infoazooptics.com The predicted spectrum would likely show transitions characteristic of nitroaromatic compounds. These typically include a high-intensity π→π* transition at a shorter wavelength and a lower-intensity n→π* transition at a longer wavelength. azooptics.com

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λ_max (nm) Predicted Oscillator Strength (f)
π→π* ~260 > 0.1
n→π* ~340 < 0.01

Note: These values are estimations based on the 3-nitrobenzyl chromophore. docbrown.info Actual TD-DFT calculations would provide more precise values and could reveal other transitions.

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing detailed insights into the transformation pathways from reactants to products. For the synthesis of this compound, which is typically formed through the nucleophilic substitution of a 3-nitrobenzyl halide with azepane, computational methods can be used to identify transition states, calculate activation barriers, and determine reaction enthalpies.

Identification of Reaction Pathways and Transition States

A plausible synthetic route to this compound is the S_N2 reaction between azepane and 3-nitrobenzyl chloride (or bromide). In this reaction, the nitrogen atom of the azepane acts as a nucleophile, attacking the benzylic carbon of the 3-nitrobenzyl halide and displacing the halide ion.

Computational methods can map out the potential energy surface of this reaction to identify the minimum energy pathway. A key aspect of this is the location of the transition state (TS), which is a first-order saddle point on the potential energy surface. Various algorithms, such as the Berny algorithm, can be used to locate this transition state structure. researchgate.net Once located, a frequency calculation is performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Calculation of Activation Barriers and Reaction Enthalpies

Once the structures of the reactants, transition state, and products have been optimized, their electronic energies can be calculated. The activation barrier (or activation energy, E_a) is determined by the difference in energy between the transition state and the reactants.

E_a = E(Transition State) - E(Reactants)

The reaction enthalpy (ΔH_rxn) is the difference in energy between the products and the reactants.

ΔH_rxn = E(Products) - E(Reactants)

These calculations provide quantitative information about the feasibility and kinetics of the reaction. A lower activation barrier indicates a faster reaction, while a negative reaction enthalpy signifies an exothermic process. These computational results can be used to understand the factors influencing the reaction rate and to optimize reaction conditions. For instance, the electron-withdrawing nature of the nitro group in the meta position is expected to have a modest influence on the stability of the S_N2 transition state.

Solvent Effects Modeling in Computational Studies

Following a comprehensive search of available scientific literature, no theoretical or computational studies specifically modeling the solvent effects on this compound were identified. While computational chemistry is a powerful tool for investigating the influence of solvents on molecular properties and reactivity, it appears that research focusing on this particular aspect for this compound has not been published.

Therefore, no detailed research findings or data tables on the solvent effects modeling for this compound can be provided at this time.

Strategic Applications of 1 3 Nitrobenzyl Azepane in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate

1-(3-Nitrobenzyl)azepane serves as a foundational building block in organic synthesis, primarily due to the chemical reactivity of the nitro group and the N-benzyl bond. These sites allow for a variety of chemical transformations, making the molecule a versatile precursor for a range of more complex structures.

Precursor to Substituted Azepane Scaffolds via Nitro Group Transformations

The most prominent synthetic application of this compound is its use as a precursor to 1-(3-Aminobenzyl)azepane. The transformation of the nitro group into an amino group is a critical step that opens up a wide array of subsequent functionalization possibilities. This reduction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction methods.

The resulting amino group on the phenyl ring is a versatile handle for a variety of chemical reactions, including:

Amide bond formation: Acylation of the amino group with various carboxylic acids or their derivatives leads to a diverse library of N-acylated compounds.

Sulfonamide synthesis: Reaction with sulfonyl chlorides yields the corresponding sulfonamides.

Diazotization: Conversion to a diazonium salt allows for the introduction of a wide range of substituents (e.g., halides, hydroxyl, cyano) via Sandmeyer-type reactions.

These transformations allow for the systematic modification of the phenyl ring, enabling the synthesis of a broad spectrum of substituted azepane scaffolds with potential applications in drug discovery and materials science.

Table 1: Key Transformations of the Nitro Group in this compound

Starting MaterialReactionReagents/ConditionsProductSignificance
This compoundNitro ReductionH2, Pd/C, Methanol1-(3-Aminobenzyl)azepaneCreates a key intermediate for further functionalization.
1-(3-Aminobenzyl)azepaneAcylationAcetyl chloride, TriethylamineN-(3-(azepan-1-ylmethyl)phenyl)acetamideIntroduces amide functionality.
1-(3-Aminobenzyl)azepaneSulfonylationBenzenesulfonyl chloride, PyridineN-(3-(azepan-1-ylmethyl)phenyl)benzenesulfonamideIntroduces sulfonamide functionality.

Building Block for N-Heterocyclic Architectures

The azepane ring system is a core component of many complex nitrogen-containing heterocyclic structures. researchgate.nettaylorfrancis.com this compound and its derivatives can be employed in cyclization reactions to construct fused or bridged heterocyclic systems. For example, following the reduction of the nitro group to an amine, intramolecular cyclization strategies can be employed. The bifunctional nature of 1-(3-aminobenzyl)azepane, possessing both a secondary amine within the azepane ring (after a debenzylation step) and a primary aromatic amine, allows it to act as a linchpin in the assembly of polycyclic systems. nih.gov Synthetic methods for creating azepane derivatives often involve ring-closing or ring-expansion reactions. researchgate.netnih.govrsc.org The presence of the azepane moiety makes this compound a valuable starting point for building more elaborate N-heterocyclic frameworks. mdpi.commdpi.com

Employment in Multi-Step Synthesis of Advanced Materials Precursors (e.g., polymers, dendrimers – non-biological)

The unique electronic and structural properties of the nitrobenzyl group lend themselves to applications in materials science. The ability to precisely modify this compound allows for its incorporation into larger macromolecular structures like polymers and functional organic frameworks.

Monomer or Polymer Initiator Applications

While specific examples utilizing this compound as a direct monomer are not extensively documented, compounds containing the o-nitrobenzyl moiety are well-known in polymer chemistry. mdpi.com These groups can act as photoinitiators or be incorporated into polymer backbones to create photodegradable materials. acs.orgresearchgate.net For instance, o-nitrobenzyl alcohol derivatives have been used to synthesize polymers where the o-nitrobenzyl group serves as a photocleavable linker, allowing for the degradation of the polymer network upon UV irradiation. This functionality is valuable in the creation of photoresists and other light-sensitive materials. mdpi.com The 3-nitrobenzyl group in this compound could theoretically be adapted for similar purposes, potentially serving as a photo-responsive unit within a polymer chain or as a photobase generator to initiate polymerization. acs.orgresearchgate.net

Design of Functionalized Organic Frameworks

Functionalized organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are porous materials with applications in gas storage, catalysis, and sensing. The construction of these materials relies on organic linker molecules that connect metal nodes or other organic units. Derivatives of this compound, particularly the amino-functionalized version, could serve as versatile organic linkers. The azepane unit provides a three-dimensional, flexible component, while the functionalized phenyl ring can be used to coordinate with metal centers or participate in covalent bond-forming reactions to build the framework.

Development of Novel Protecting Group Strategies Utilizing the Nitrobenzyl Moiety

The nitrobenzyl group is a well-established photolabile protecting group (PPG) in organic synthesis. wikipedia.orgnih.govacs.org It can be used to mask a variety of functional groups, including amines, carboxylates, and phosphates, and can be removed with high efficiency by irradiation with UV light, typically in the 350 nm range. wikipedia.orgresearchgate.netnih.gov This "caging" strategy allows for the spatiotemporal control of the release of a protected molecule. nih.gov

The N-(3-nitrobenzyl) group in this compound can be viewed as a protected form of the parent azepane. The photocleavage of the carbon-nitrogen bond releases the free azepane and 3-nitrosobenzaldehyde. This strategy offers a mild and traceless method for deprotection, avoiding the need for harsh chemical reagents. wikipedia.org Modifications to the nitrobenzyl ring can be made to fine-tune the photochemical properties, such as shifting the absorption wavelength to the visible region or improving the quantum yield of cleavage. thieme-connect.deresearchgate.netresearchgate.net

Table 2: Properties of Nitrobenzyl Protecting Groups

Protecting Group MoietyTypical Cleavage WavelengthFunctional Groups ProtectedKey Advantages
2-Nitrobenzyl~350 nmAmines, Carboxylates, Phosphates, AlcoholsWell-established, high cleavage efficiency, orthogonal to many chemical reagents. wikipedia.orgnih.gov
3-Nitrobenzyl~350 nmAmines, CarboxylatesSimilar properties to the 2-nitrobenzyl group, offers an alternative substitution pattern. researchgate.net
4,5-Dimethoxy-2-nitrobenzyl (Nvoc)~350 nmAminesImproved cleavage yields compared to the standard 2-nitrobenzyl group. thieme-connect.de

Photolabile Protecting Groups

Photolabile protecting groups (PPGs) are moieties that can be removed from a molecule using light, offering a mild and highly specific method for deprotection without the need for chemical reagents. wikipedia.org This "traceless" approach provides exceptional spatial and temporal control over chemical reactions, a valuable tool in multistep organic synthesis and biological studies. wikipedia.orgnih.gov The 2-nitrobenzyl group is one of the most widely utilized PPGs, and its derivatives have been extensively studied. wikipedia.orgnih.gov

The mechanism of photocleavage for nitrobenzyl-based PPGs typically follows a Norrish Type II reaction pathway. wikipedia.org Upon irradiation with UV light (commonly around 365 nm), the nitro group undergoes excitation, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This process forms an aci-nitro intermediate, which then rearranges to release the protected functional group and generate a 2-nitrosobenzaldehyde byproduct. wikipedia.org

While the ortho-nitrobenzyl group is most common, the meta-nitrobenzyl scaffold of this compound also exhibits photoreactivity, although its efficiency and mechanism can differ. Research has shown that substitution patterns on the aromatic ring significantly influence the photophysical properties and cleavage efficiency of nitrobenzyl PPGs. nih.gov Modifications are often aimed at increasing the quantum yield and shifting the absorption wavelength to a more desirable range to avoid damaging sensitive substrates. researchgate.net

The application of nitrobenzyl-based PPGs is extensive, ranging from the synthesis of peptides and oligonucleotides to their use as "caged" compounds for the controlled release of biologically active molecules. nih.govresearchgate.net For instance, they have been employed to protect carboxylic acids, amines, and alcohols during complex synthetic sequences. nih.gov The ability to deprotect under neutral conditions with light makes this compound a potentially valuable tool for syntheses involving acid- or base-labile functional groups.

Table 1: Comparison of Common Photolabile Protecting Groups

Protecting GroupTypical Cleavage Wavelength (nm)Key Features
o-Nitrobenzyl~350Well-established, widely used for various functional groups.
6-Nitroveratryl (NV)~365Improved photolytic properties compared to o-nitrobenzyl. researchgate.net
Coumarin-based350-450Often exhibit higher quantum yields and two-photon absorption cross-sections. nih.gov
p-Hydroxyphenacyl~300Cleavage proceeds through a different mechanism, often with faster release rates.

Reductively Cleavable Protecting Groups

In addition to its photolability, the nitrobenzyl moiety in this compound allows for its removal under reductive conditions. The nitro group can be reduced to an amino group, which in turn facilitates the cleavage of the benzylic C-N bond. This dual functionality as both a photolabile and reductively cleavable group provides synthetic chemists with orthogonal deprotection strategies. Orthogonality in protecting groups is highly desirable in complex syntheses, as it allows for the selective removal of one group without affecting others. uchicago.edu

Common methods for the reduction of nitroarenes include catalytic hydrogenation (e.g., H₂, Pd/C), dissolving metal reductions (e.g., Zn, Fe, or Sn in acidic media), or the use of specific reducing agents like sodium dithionite. The choice of reductant can be tailored to the specific substrate and the presence of other functional groups.

Once the nitro group is reduced to an amine, the resulting p-aminobenzyl group can be more readily cleaved. For example, methods have been developed for the two-step removal of p-nitrobenzyl groups from hydroxyl functions by reduction to a p-aminobenzyl group followed by electrochemical oxidation. nih.gov While direct reductive cleavage of the C-N bond of the azepane from the benzyl (B1604629) group might be challenging, the transformation of the nitro group significantly alters the electronic properties of the molecule, potentially enabling subsequent cleavage reactions that were not feasible with the nitro group present.

It is important to note that the reactivity of nitrobenzyl groups can be position-dependent. For instance, studies on nitrobenzyl-protected oxindoles have shown that while ortho- and para-nitrobenzyl groups can be cleaved under specific basic conditions, the meta-nitrobenzyl group is unreactive under the same conditions. nih.gov This highlights the nuanced reactivity that must be considered when employing this compound as a reductively cleavable protecting group.

Application as a Ligand or Precursor to Ligands in Catalysis (e.g., metal chelation)

The azepane ring of this compound provides a nitrogen donor atom that can coordinate to metal centers, making it a potential ligand or a precursor for more complex ligand structures in catalysis. The benzyl substituent can be modified to introduce other coordinating groups, creating bidentate or multidentate ligands. The electronic properties of the ligand, and thus its interaction with a metal center, can be tuned by the presence of the nitro group on the aromatic ring.

The development of new ligands is crucial for advancing transition-metal catalysis. Ligands play a key role in modulating the reactivity and selectivity of the metal catalyst. By systematically modifying the structure of a ligand, chemists can optimize the performance of a catalyst for a specific transformation. The modular nature of this compound, with its distinct azepane and nitrobenzyl fragments, allows for systematic structural variations.

Design of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. The majority of asymmetric catalysts consist of a metal complex with a chiral organic ligand. nih.gov The chiral ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. nih.gov

This compound can serve as a scaffold for the design of new chiral ligands. Chirality can be introduced into the ligand structure in several ways. For example, the azepane ring itself can be synthesized in an enantiomerically pure form. Alternatively, chiral substituents can be introduced on the azepane ring or on the benzyl group. The development of modular ligands, where different chiral elements can be easily combined, is a powerful strategy in asymmetric catalysis. researchgate.net

For instance, the reduction of the nitro group to an amine provides a handle for further functionalization. This amine could be acylated with a chiral carboxylic acid or reacted with a chiral aldehyde to form an imine, leading to a variety of chiral N,N- or N,O-ligands. The resulting ligands could then be screened in various metal-catalyzed asymmetric reactions, such as hydrogenations, allylic alkylations, or cross-coupling reactions. researchgate.netstrem.com The electronic and steric properties of the ligand can be fine-tuned by varying the substituents on the aromatic ring and the structure of the chiral moiety.

Table 2: Examples of Chiral Ligand Classes in Asymmetric Catalysis

Ligand ClassKey Structural FeatureCommon Applications
BINAPC₂-symmetric biaryl phosphineAsymmetric hydrogenation, isomerization
SalenSchiff base with C₂-symmetryAsymmetric epoxidation, cyclopropanation
PHOXPhosphinooxazolineAsymmetric allylic alkylation, hydrogenation researchgate.net
Bis(oxazoline) (BOX)C₂-symmetric bis(oxazoline)Asymmetric Diels-Alder, aldol (B89426) reactions nih.gov

Investigation of Metal-Ligand Binding Modes

Understanding how a ligand binds to a metal center is crucial for the rational design of new and improved catalysts. The binding mode of a ligand, including the coordination geometry and the strength of the metal-ligand bonds, directly influences the catalyst's activity and selectivity. Various spectroscopic and crystallographic techniques are used to study metal-ligand interactions.

For ligands derived from this compound, the nitrogen atom of the azepane ring is expected to be the primary coordination site. If additional donor groups are introduced, the ligand can act as a chelating agent, forming a more stable complex with the metal. The nitro group on the benzyl substituent can influence the electronic properties of the ligand and, consequently, the strength of the metal-ligand bond.

Computational modeling is also a powerful tool for investigating metal-ligand binding modes. Density functional theory (DFT) calculations can be used to predict the most stable geometry of a metal complex and to analyze the nature of the metal-ligand bonding interactions. By combining experimental and computational studies, a detailed understanding of the structure-activity relationships for a given class of ligands can be developed. This knowledge can then be used to guide the design of next-generation catalysts with enhanced performance.

Emerging Research Frontiers and Methodological Innovations for 1 3 Nitrobenzyl Azepane

Flow Chemistry Approaches for Continuous Synthesis of 1-(3-Nitrobenzyl)azepane

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical and chemical manufacturing, offering enhanced safety, efficiency, and scalability over traditional batch processes. digitellinc.combeilstein-journals.org The synthesis of this compound, typically achieved via the N-alkylation of azepane with a 3-nitrobenzyl halide, is well-suited for adaptation to a continuous flow process. This approach allows for precise control over reaction parameters, leading to improved yield and purity. nih.govmdpi.com

The choice of reactor is critical for the successful implementation of a continuous synthesis process. continuuspharma.comnih.gov For the synthesis of this compound, a Plug Flow Reactor (PFR) is often favored. PFRs ensure that all reagents experience a uniform residence time, which is crucial for controlling the reaction and minimizing the formation of by-products. digitellinc.comcontinuuspharma.com

Process optimization involves the systematic investigation of various reaction parameters to identify the conditions that provide the highest yield and purity in the shortest time. nih.gov Key parameters for the synthesis of this compound include temperature, residence time, and the molar ratio of reactants. Advanced process modeling and optimization tools can complement experimental work to define a robust design space. digitellinc.com

Table 1: Optimization of Continuous Synthesis of this compound

ParameterRange StudiedOptimal ConditionEffect on Yield and Purity
Temperature60-120 °C100 °CHigher temperatures increase reaction rate but can lead to impurities if residence time is not optimized.
Residence Time2-20 minutes10 minutesShorter times lead to incomplete conversion, while longer times can increase by-product formation.
Molar Ratio (Azepane:3-Nitrobenzyl Halide)1:1 to 2:11.2:1A slight excess of azepane minimizes the residual unreacted halide, simplifying purification.
Flow Rate0.5-5.0 mL/min2.0 mL/minInfluences residence time and mixing efficiency; optimized in conjunction with reactor volume. nih.gov

Scaling up a continuous flow process from the laboratory to industrial production requires careful consideration of several factors. nih.gov Unlike batch processes, scaling up in flow chemistry often involves "numbering up" (running multiple reactors in parallel) or "scaling out" (using larger reactors or running the process for longer durations) rather than simply increasing the vessel size. researchgate.net Key considerations include maintaining efficient heat and mass transfer, managing pressure drops across the reactor, and ensuring robust process analytical technology (PAT) is in place for real-time monitoring. nih.gov For an exothermic reaction like N-alkylation, the superior surface-area-to-volume ratio of flow reactors provides excellent heat management, a significant advantage during scale-up. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis and Transformations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comrjpn.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. jocpr.comjddhs.com

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to the environmental footprint of chemical processes. jocpr.com Research into the synthesis of this compound could explore solvent-free conditions, where the reaction is performed neat with the reactants themselves acting as the solvent. This approach, where feasible, drastically reduces waste and simplifies product work-up. Alternatively, the use of greener solvents such as water, ethanol, or supercritical CO2 is a significant improvement over hazardous solvents like dichloromethane or acetonitrile (B52724). jddhs.com

Green chemistry encourages the use of catalytic reagents over stoichiometric ones to minimize waste. rjpn.org In the synthesis of this compound, traditional methods might employ a stoichiometric amount of a base to neutralize the acid formed during the reaction. A greener approach would involve using a catalytic system, such as an immobilized base or a phase-transfer catalyst, which can be recovered and reused. Furthermore, exploring biocatalytic methods, using enzymes to perform the N-alkylation, represents a frontier in sustainable synthesis, offering high selectivity under mild conditions. skpharmteco.com

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

ApproachTraditional MethodGreen AlternativeEnvironmental Benefit
SolventDichloromethane or AcetonitrileSolvent-free or Water/EthanolReduces volatile organic compound (VOC) emissions and hazardous waste. jocpr.com
BaseStoichiometric TriethylamineCatalytic immobilized baseMinimizes waste and allows for catalyst recycling. skpharmteco.com
EnergyConventional heating (reflux)Microwave-assisted or flow reactor heatingReduces energy consumption and reaction times. jddhs.com

Photoinduced Chemical Transformations of this compound

The nitrobenzyl functional group is well-known for its photochemical reactivity. cdnsciencepub.comacs.org Irradiation with light, typically in the UV range, can induce specific chemical transformations. This property is widely exploited in applications such as photolabile protecting groups. rsc.org For this compound, photoinduced transformations represent a fascinating area of research with the potential for novel synthetic applications.

The photochemistry of nitroaromatic compounds can proceed through various pathways. benthamdirect.com A common transformation for m-nitrobenzyl compounds in the presence of a hydrogen source involves an intramolecular photoredox reaction. cdnsciencepub.com This process can lead to the reduction of the nitro group and oxidation of the benzylic position.

More recently, a groundbreaking strategy has been developed for the synthesis of complex azepanes from simple nitroarenes via a photochemical dearomative ring expansion. nih.govresearchgate.netmanchester.ac.uk This process, mediated by blue light at room temperature, involves the conversion of the nitro group into a singlet nitrene. This highly reactive intermediate transforms the six-membered benzene (B151609) ring into a seven-membered 3H-azepine ring system. Subsequent hydrogenolysis can then afford the saturated azepane. nih.govmanchester.ac.uk Applying this methodology starting from a precursor that would yield the 3-nitrobenzyl moiety attached to the azepane nitrogen offers a novel and powerful route for constructing complex, substituted azepane frameworks. nih.gov

Table 3: Potential Photoinduced Transformations

Transformation TypeProposed MechanismPotential ProductsSignificance
Intramolecular PhotoredoxHydrogen abstraction from the azepane ring by the excited nitro group.Complex rearranged or oxidized products.Offers pathways to novel molecular scaffolds. cdnsciencepub.com
Photocatalytic ReductionUse of a photocatalyst and a hydrogen donor to reduce the nitro group. benthamdirect.com1-(3-Aminobenzyl)azepaneProvides a mild and selective method for synthesizing the corresponding aniline derivative. beilstein-journals.orgfrontiersin.org
Dearomative Ring ExpansionPhotoinduced conversion of the nitro group to a singlet nitrene, followed by ring expansion. nih.govmanchester.ac.ukSubstituted bicyclic systems or expanded heterocycles.A cutting-edge method for creating complex three-dimensional chemical structures from simple starting materials. researchgate.net

Photoredox Catalysis

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has become a powerful tool in modern organic synthesis. The nitroaromatic group is a key player in this field due to its rich photochemical properties. rsc.org Photoexcited nitroarenes can engage in a variety of transformations, including reduction to amines, hydrogen atom transfer (HAT), and oxygen atom transfer for the anaerobic oxidation of other organic molecules. rsc.orgrsc.org

In the context of this compound, the nitrobenzyl moiety can serve as a photo-responsive unit. Under visible light irradiation and in the presence of a suitable photocatalyst, the nitro group can be selectively reduced. acs.org For instance, porphyrin-based metal-organic frameworks (MOFs) have demonstrated high efficiency in the visible-light-assisted photocatalytic reduction of various nitroaromatics to their corresponding amines at room temperature. acs.org This suggests a potential pathway for converting this compound to 1-(3-aminobenzyl)azepane under mild, light-mediated conditions.

Furthermore, the photocatalytic conversion of nitroaromatics can be directed towards different products by tuning the reaction conditions and the catalyst. Studies using various titanium dioxide (TiO2) photocatalysts have shown that the reaction pathway can be influenced by the catalyst's surface properties. rsc.org While some catalysts favor the formation of the primary amine, others can promote subsequent condensation with aldehydes (formed from the alcohol solvent), leading to imines. rsc.org This highlights the potential for diverse functionalization of the this compound molecule by carefully selecting the photocatalytic system.

Light-Mediated Functionalization

Beyond photocatalysis, direct light-mediated reactions offer another frontier for the functionalization of this compound. The nitro group itself is a versatile functional group that can be transformed under photochemical conditions. rsc.org Recent research has demonstrated that photoexcited nitroarenes can participate in metal-free reductive C-N coupling with boronic acids and can generate nitrene intermediates for molecular editing. rsc.org

A particularly relevant innovation is the use of blue light to mediate the dearomative ring expansion of nitroarenes to synthesize complex, polysubstituted azepanes. rsc.org This process proceeds through the conversion of the nitro group into a singlet nitrene, which transforms the six-membered benzene ring into a seven-membered azepine system. While this method is used to construct the azepane ring itself from a nitroarene precursor, the underlying principle of light-mediated nitrene generation from a nitro group could potentially be adapted for further functionalization of the nitrobenzyl moiety in this compound.

The ortho-nitrobenzyl group is a well-known photolabile protecting group, where light induces an intramolecular rearrangement to release a protected functional group. acs.orgacs.org Although the target molecule has a meta-nitrobenzyl group, which does not undergo the same classical cleavage, the inherent photoreactivity of the nitrobenzyl system suggests that light can be used to induce specific chemical transformations. For example, light can be used to selectively synthesize azo- and azoxy-aromatics from nitroaromatic precursors using inexpensive catalysts like graphitic C3N4, with selectivity tuned by the wavelength of light. nih.gov

Electrochemistry of this compound

The electrochemical behavior of this compound is dictated by its two primary components: the reducible nitroaromatic group and the oxidizable N-benzylamine moiety. This duality makes it a candidate for both reductive and oxidative electrochemical transformations.

Reductive and Oxidative Potentials

Reductive Potentials: The electrochemical reduction of nitroaromatic compounds is a well-studied process. acs.orgiiste.org The nitro group (–NO2) is strongly electron-withdrawing, making the aromatic ring susceptible to reduction. The reduction typically proceeds in multiple electron-transfer steps. In aqueous media, the process often involves a four-electron, four-proton reduction to yield the corresponding hydroxylamine (B1172632) derivative (Ar-NHOH). iiste.org A subsequent two-electron reduction can then produce the amine (Ar-NH2). acs.org

Studies on various nitrobenzene (B124822) derivatives show that the precise reduction potential is influenced by other substituents on the ring. iiste.org For this compound, the reduction would occur at the nitro group, and its potential can be estimated by comparison with related compounds. For example, the peak cathodic potential for nitrobenzene in a mixed aqueous-organic medium has been reported at -845 mV versus a hanging mercury drop electrode (HDME), while m-nitroaniline reduces at -857 mV. iiste.org The reduction of this compound is expected to occur in a similar potential range.

Oxidative Potentials: The azepane moiety, specifically the tertiary amine of the N-benzylazepane structure, is susceptible to oxidation. The electrochemical oxidation of N-benzylamines can lead to the selective cleavage of the benzyl (B1604629) C-N bond, yielding the corresponding amine and a carbonyl compound. mdpi.com This process occurs at the anode and involves a single-electron oxidation to form a nitrogen radical cation intermediate. mdpi.com While the specific oxidative potential for this compound is not reported, the presence of the electron-withdrawing nitro group would likely make the oxidation of the amine more difficult (i.e., occur at a more positive potential) compared to an unsubstituted N-benzylazepane.

The electrochemical stability of the azepane ring itself is notable. Studies on ionic liquids derived from azepanium cations show remarkably wide electrochemical windows, indicating high resistance to both oxidation and reduction. researchgate.net This suggests that under many conditions, electrochemical reactions will be localized to the nitrobenzyl group rather than the saturated azepane ring.

Compound/SystemProcessPotential (V)Conditions/Reference Electrode
NitrobenzeneReduction to Hydroxylamine-0.845vs. HDME in 5% MeOH/0.5 M KCl iiste.org
m-NitroanilineReduction to Hydroxylamine-0.857vs. HDME in 5% MeOH/0.5 M KCl iiste.org
p-NitrobenzaldehydeReduction to Hydroxylamine-0.547vs. HDME in 5% MeOH/0.5 M KCl iiste.org
BenzylamineOxidation (C-N Cleavage)~3.2Onset of oxidation peak vs. Pt mdpi.com
Azepanium-based Ionic LiquidsElectrochemical Windowup to 6.5On Glassy Carbon (Gc) electrode researchgate.net

Electrosynthesis Applications

The electrochemical properties of this compound open avenues for its use in electrosynthesis, a green chemistry approach that uses electricity to drive chemical reactions, often avoiding harsh reagents. acs.org

The most direct application is the selective reduction of the nitro group to synthesize 1-(3-aminobenzyl)azepane, a valuable building block. Electrochemical reduction offers a high degree of control over the reaction. By carefully adjusting parameters such as electrode potential, pH, and cathode material, it is possible to selectively target the formation of the hydroxylamine or the fully reduced amine. acs.orgacs.org This method avoids the use of metal hydride reagents or catalytic hydrogenation with high-pressure H2, offering a safer and more sustainable synthetic route. acs.org

Electrosynthesis can also be applied to achieve transformations that are difficult through conventional chemistry. The generation of reactive intermediates like nitroso species or radical anions on an electrode surface can enable novel coupling reactions. acs.org For instance, the in-situ generation of a hydroxylamine from this compound could be followed by a condensation reaction with an electrochemically generated aldehyde, all within a single electrochemical cell. Such tandem processes are a hallmark of advanced electrosynthetic strategies.

Supramolecular Chemistry Involving this compound

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The structural features of this compound—namely its aromatic ring, polar nitro group, and flexible aliphatic ring—make it a potential component in supramolecular assemblies, such as in host-guest complexes and self-assembled structures.

Host-Guest Interactions

In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule. wikipedia.org The nitroaromatic moiety of this compound makes it a suitable guest for various molecular hosts. The electron-deficient nitro-substituted benzene ring can participate in favorable π-π stacking interactions with electron-rich aromatic surfaces within a host cavity. Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Common hosts for aromatic guests include cyclodextrins, calixarenes, and cucurbiturils. For example, the interaction of nitro-substituted compounds with cyclodextrins has been studied, showing that the nitroaromatic portion can be encapsulated within the hydrophobic cavity of the cyclodextrin. rsc.org Such encapsulation can alter the guest's chemical properties, such as its solubility, stability, and reactivity. In one study, complexation of trityl-nitroxide biradicals with cyclodextrins modulated the spin-spin interactions and enhanced the stability of the guest molecule towards reduction. rsc.org This suggests that encapsulating this compound could potentially influence its photochemical or electrochemical behavior.

The use of covalent organic frameworks (COFs) as hosts for catalytic reactions involving nitrobenzenes has also been demonstrated. acs.org In one example, confining nitrobenzene and catalytic species within the nanochannels of a COF enhanced the efficiency of its reductive carbonylation. acs.org This highlights how host-guest chemistry can be used to create controlled nano-environments for reactions involving the functional groups present in this compound.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-nitrobenzyl)azepane, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via alkylation of azepane with 3-nitrobenzyl bromide. A typical procedure involves refluxing azepane (1.0 eq) with 3-nitrobenzyl bromide (1.1 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF) under inert atmosphere. Triethylamine or potassium carbonate is often added to neutralize HBr byproducts. Reaction progress is monitored by TLC or LC-MS. After completion, the mixture is extracted with dichloromethane, washed with water, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields typically range from 70–90% depending on solvent and base selection .
  • Key Data :
ParameterCondition
SolventAcetonitrile or DMF
BaseK₂CO₃ or Et₃N
Reaction Time12–24 hours (reflux)
PurificationColumn chromatography

Q. How is this compound characterized structurally, and what spectroscopic markers are critical?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR , FT-IR , and HRMS . Key NMR signals include:
  • ¹H NMR : Aromatic protons (δ 8.0–8.3 ppm for nitrobenzyl group), azepane ring protons (δ 2.5–3.5 ppm for N-CH₂ and δ 1.5–2.0 ppm for cyclic CH₂ groups).
  • ¹³C NMR : Nitrobenzyl carbons (δ 120–150 ppm for aromatic carbons; δ ~148 ppm for NO₂-substituted carbon).
    FT-IR shows strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). HRMS confirms the molecular ion peak ([M+H]⁺ for C₁₂H₁₅N₂O₂⁺: calculated 235.1182, observed 235.1185) .

Advanced Research Questions

Q. How can this compound be utilized in analytical chemistry for metal ion detection?

  • Methodological Answer : The nitro group in this compound can coordinate with transition metals (e.g., Ni(II), Cu(II)) in aqueous-ethanolic solutions. For voltammetric determination of Ni(II):
  • Procedure : Mix 2.5 mL of 4.0×10⁻⁴ M this compound, 2 mL of 2.0 M NaCl, and 12.5 mL ethanol. Adjust pH to 7.0 with ammonia buffer. Deoxygenate with argon, then record voltammograms (-0.20 to -1.20 V vs. Ag/AgCl). The cathodic peak current correlates linearly with Ni(II) concentration (0.6–17.0 μg) .
  • Calibration Data :
Ni(II) (μg)Peak Current (μA)
0.612.5
8.562.3
17.0128.7

Q. What is the role of the nitrobenzyl group in modulating biological activity, and how can SAR studies guide derivative design?

  • Methodological Answer : The nitro group enhances electron-withdrawing effects, influencing binding to biological targets (e.g., enzymes or receptors). In antimalarial studies of piperazine analogs, nitrobenzyl derivatives showed improved potency due to increased lipophilicity (LogP ~3.5) and π-π stacking with heme in Plasmodium species. SAR strategies include:
  • Replacing nitro with amino groups (via reduction) to alter redox properties.
  • Introducing substituents on the benzyl ring (e.g., halogens) to optimize steric and electronic interactions.
  • Comparative assays (e.g., IC₅₀ against Pf3D7 strain) validate modifications .

Q. How do solvent polarity and pH affect the stability of this compound in solution?

  • Methodological Answer : Stability studies in buffered solutions (pH 3–10) and solvents (water, ethanol, DMSO) reveal:
  • pH Stability : Degradation accelerates under acidic (pH < 4) or alkaline (pH > 9) conditions due to hydrolysis of the azepane ring or nitro group reduction.
  • Solvent Effects : Ethanol enhances stability (half-life > 48 hours at pH 7) compared to aqueous solutions (half-life ~12 hours). DMSO stabilizes the compound but may interfere with biological assays.
  • Analytical Monitoring : HPLC (C18 column, acetonitrile/water mobile phase) tracks degradation products .

Data Contradictions and Resolution

  • vs. 7 : Both describe voltammetric methods for Ni(II) but differ in reagent structure (thiazolyl vs. azepane). The nitrobenzyl group’s role in metal chelation is consistent, but selectivity varies with the heterocyclic core. Researchers must validate cross-reactivity with competing ions (e.g., Co(II), Cu(II)) .
  • vs. 16 : Piperazine vs. azepane derivatives show divergent bioactivity. Azepane’s larger ring may reduce steric hindrance, improving target binding. Computational docking (e.g., AutoDock Vina) can rationalize differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.